molecular formula C7H7NaO4S2 B8523540 Sodium 4-(methylsulfonyl)benzenesulfinate

Sodium 4-(methylsulfonyl)benzenesulfinate

Cat. No.: B8523540
M. Wt: 242.3 g/mol
InChI Key: QXDGKKNISWLAJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(methylsulfonyl)benzenesulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a white crystalline powder that is soluble in water. This compound is used as a building block in organic synthesis, particularly in the preparation of various organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-(methylsulfonyl)benzenesulfinate can be synthesized through the sulfonylation of 4-methylsulfonylbenzenesulfinic acid with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation reactions. These reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(methylsulfonyl)benzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-(methylsulfonyl)benzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming stable sulfonamide bonds. This reaction is facilitated by the presence of a suitable catalyst or under specific reaction conditions . The molecular targets and pathways involved include the formation of sulfonamide bonds with amines and other nucleophiles .

Comparison with Similar Compounds

Comparison:

This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H7NaO4S2

Molecular Weight

242.3 g/mol

IUPAC Name

sodium;4-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-6(3-5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QXDGKKNISWLAJH-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.26 g (3.2 mmol) of NaHCO3 and 0.4 g (3.2 mmol) of Na2SO3 in water (1.5 mL) were added 0.4 g (1.6 mmol) of 4-(methylsulfonyl)-benzenesulfonyl chloride. The reaction was heated at 80° C. for 3 h. The solvent was removed under reduced pressure. The crude material was suspended in boiling ethanol (20 mL) and the inorganic solids were removed by filtration. The filtrate was concentrated under reduced pressure to afford 0.14 g of 4-methanesulfonyl-benzenesulfinic acid sodium salt.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.57 g of NaHCO3 (7.1 mmol) and 1.1 g of Na2SO3 (8.8 mmol) in water (5.0 mL) were added 1.0 g (3.9 mmol) of 4-methanesulfonyl-benzenesulfonyl chloride. The reaction was heated at 80° C. for 3 h. The solvent was removed under reduced pressure. The filtrate was concentrated under reduced pressure to give sodium 4-methanesulfonyl-benzenesulfinate.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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